2-Acetamido-5-methylhex-4-enoic acid
Description
2-Acetamido-5-methylhex-4-enoic acid is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol.
Properties
IUPAC Name |
2-acetamido-5-methylhex-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6(2)4-5-8(9(12)13)10-7(3)11/h4,8H,5H2,1-3H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGKDLLDINHZOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C(=O)O)NC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-5-methylhex-4-enoic acid typically involves the acylation of 5-methylhex-4-enoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-5-methylhex-4-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Acetamido-5-methylhex-4-enoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Acetamido-5-methylhex-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylhex-4-enoic acid: This compound is structurally similar but lacks the acetamido group.
5-Methylhex-4-enoic acid: This compound is a precursor in the synthesis of 2-Acetamido-5-methylhex-4-enoic acid
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-Acetamido-5-methylhex-4-enoic acid, with the molecular formula CHNO and a molecular weight of 185.22 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound can be synthesized through the acylation of 5-methylhex-4-enoic acid with acetic anhydride, typically in the presence of a base like pyridine under reflux conditions. This reaction pathway is essential for producing the compound with high yield and purity, which is crucial for subsequent biological studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound may modulate the activity of these biological targets, leading to diverse physiological effects. Specific pathways influenced by this compound remain under investigation, but preliminary studies suggest potential roles in enzyme inhibition and receptor binding.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens. Studies have identified its efficacy in inhibiting growth in bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa.
- Anticancer Properties : Preliminary findings suggest that this compound may possess anticancer properties, potentially acting on cancer cell lines through mechanisms that require further elucidation. It has been noted that compounds with structural similarities often exhibit significant anticancer activity .
Case Studies
Several studies have highlighted the biological significance of this compound:
- Antimicrobial Efficacy : A study investigated the antimicrobial properties of various bioactive compounds, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential use in therapeutic applications against infections .
- Antiproliferative Activity : In vitro assays have demonstrated that this compound may inhibit cell proliferation in specific cancer cell lines. For instance, tests on prostate cancer cells revealed that treatment with varying concentrations led to decreased viability, indicating a dose-dependent response .
- Enzyme Inhibition : The compound's ability to inhibit certain enzymes was explored in a biochemical assay framework. Results demonstrated that it could effectively reduce enzyme activity involved in metabolic pathways related to cancer progression.
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound, a comparative analysis with structurally similar compounds can be useful.
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | CHNO | Antimicrobial, Anticancer |
| 2-Amino-5-methylhex-4-enoic acid | CHNO | Limited antimicrobial properties |
| 5-Methylhex-4-enoic acid | CHO | No significant biological activity noted |
This table illustrates that while structurally similar compounds exist, this compound stands out due to its diverse biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
